An In-depth Technical Guide to Diallyl Dicarbonate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Diallyl Dicarbonate: Properties, Reactivity, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of diallyl dicarbonate, a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and key applications, with a focus on the causality behind its chemical behavior and practical, field-proven insights.
Introduction: Unveiling Diallyl Dicarbonate
Diallyl dicarbonate, also known as diallyl pyrocarbonate or (Alloc)2O, is a reactive organic compound valued for its role as an efficient electrophilic reagent.[1][2] Its utility stems from the presence of two allyl groups and a central dicarbonate moiety, which confer a unique reactivity profile. This structure allows it to serve as a powerful agent for the introduction of the allyloxycarbonyl (Alloc) protecting group, a cornerstone in modern peptide synthesis and the preparation of complex molecules.[1] Furthermore, its reactivity extends to polymer chemistry, where it participates in the formation of specialized polymers.[1] This guide will primarily focus on the properties and reactions of diallyl dicarbonate (CAS Number: 115491-93-5), while also providing context with the related diallyl carbonate (CAS Number: 15022-08-9).
Physicochemical Properties: A Quantitative Overview
The physical characteristics of a reagent are critical for its handling, storage, and application in experimental design. Diallyl dicarbonate is a clear, colorless to slightly pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Diallyl Dicarbonate (Pyrocarbonate) | Diallyl Carbonate | Source(s) |
| CAS Number | 115491-93-5 | 15022-08-9 | [1][2][3] |
| Molecular Formula | C8H10O5 | C7H10O3 | [1][2][4] |
| Molecular Weight | 186.17 g/mol | 142.15 g/mol | [1][2][4] |
| Appearance | Clear colorless to slightly pale yellow liquid | Colorless liquid with a pungent odor | [1][5] |
| Density | 1.121 g/mL at 25 °C | 0.991 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 60 °C at 0.05 mmHg | 95-97 °C at 60 mmHg | [1][2][3] |
| Refractive Index | nD20 = 1.431 - 1.435 | n20/D 1.428 | [1][3] |
| Storage Temperature | 0 - 8 °C | 2 - 8°C | [1][3] |
Synthesis of Diallyl Carbonate
The synthesis of diallyl carbonate can be achieved through several routes, typically involving the reaction of allyl alcohol with a suitable electrophilic carbonyl source.[5] One common method involves the nucleophilic acyl substitution of phosgene with two equivalents of allyl alcohol.[5] Alternative and often greener approaches utilize less hazardous reagents like urea or employ transesterification reactions with other carbonates, such as catechol carbonate.[5]
A patented method for a related compound, diallyl diethylene glycol carbonate, involves the reaction of diethylene glycol, allyl alcohol, and dimethyl carbonate in the presence of an ion exchange resin catalyst.[6] This process includes an initial reaction to form diallyl carbonate and methanol, followed by a transesterification reaction.[6]
Chemical Reactivity and Mechanistic Insights
The chemical behavior of diallyl dicarbonate is dominated by the electrophilicity of the carbonyl carbons and the unique properties of the allyl groups.
Allyloxycarbonylation of Nucleophiles
Diallyl dicarbonate is a highly effective reagent for the protection of amines, alcohols, and thiols as their corresponding allyl carbonates and carbamates. This reactivity is particularly valuable in multi-step organic synthesis, where the selective protection and deprotection of functional groups are paramount.
The reaction with primary and secondary amines proceeds readily to form N-allyloxycarbonyl (N-Alloc) protected amines. The Alloc group is prized for its stability under a range of conditions and its facile, orthogonal removal using palladium catalysts.
Caption: Reaction of diallyl dicarbonate with an amine to form an N-Alloc protected amine.
Role in Polymer Chemistry
The allyl groups in diallyl carbonate and its derivatives are susceptible to polymerization, making them valuable monomers in the production of specialty polymers. For instance, diallyl carbonate is a key component in the synthesis of certain polycarbonates and non-isocyanate polyurethanes.[5] The polymerization is often initiated by radical initiators like benzoyl peroxide.[5]
Tsuji-Trost Allylation
Allyl carbonates, including diallyl carbonate, are widely employed in the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[5] They facilitate the in-situ generation of various nucleophiles, which can enhance reaction rates compared to other allyl sources like allyl acetate.[5][7]
Experimental Protocol: Amine Protection using Diallyl Dicarbonate
This protocol outlines a general procedure for the protection of a primary amine with diallyl dicarbonate.
Objective: To synthesize an N-allyloxycarbonyl (N-Alloc) protected amine.
Materials:
-
Primary amine
-
Diallyl dicarbonate
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Apparatus for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.
-
Base Addition: Add the base to the reaction mixture. The base acts as a scavenger for the acidic byproduct generated during the reaction.
-
Reagent Addition: Slowly add a solution of diallyl dicarbonate in the same solvent to the stirred reaction mixture at room temperature. The slow addition helps to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can compete with the amine as a nucleophile, leading to hydrolysis of the diallyl dicarbonate and reduced yield.
-
Base: Neutralizes the in-situ generated acid, preventing the protonation of the amine starting material and driving the reaction to completion.
Safety and Handling
Diallyl dicarbonate and diallyl carbonate are reactive chemicals that require careful handling.
-
Hazards: Diallyl carbonate is a flammable liquid and vapor.[7][8] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[7][8][9] Diallyl dicarbonate is harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][12] Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11] Recommended storage temperatures are typically between 0 and 8 °C.[1][3]
Conclusion
Diallyl dicarbonate is a valuable and versatile reagent in organic synthesis, primarily utilized for the efficient protection of various functional groups. Its well-defined reactivity, coupled with the advantageous properties of the resulting protected compounds, ensures its continued importance in the synthesis of complex molecules and polymers. A thorough understanding of its physical properties, chemical behavior, and safe handling practices is essential for its effective and safe utilization in a research and development setting.
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